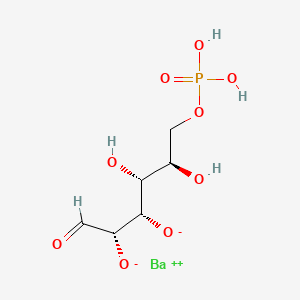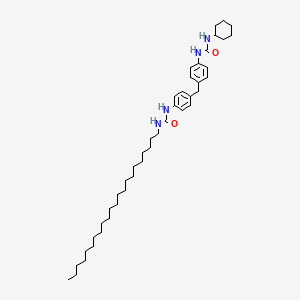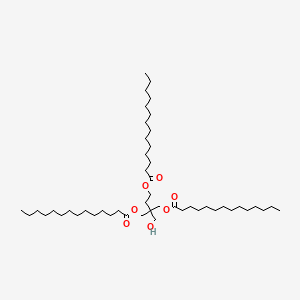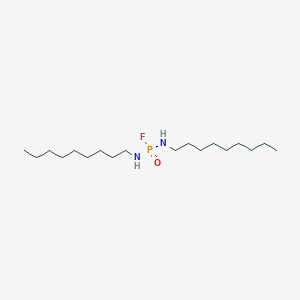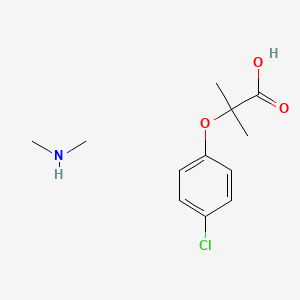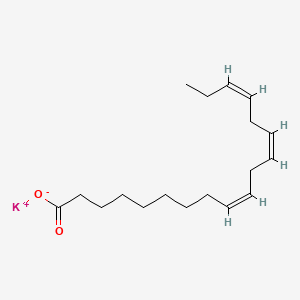
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a potassium salt of a polyunsaturated fatty acid. This compound is derived from linolenic acid, which is an essential omega-3 fatty acid. It is commonly found in various plant oils and is known for its significant role in human nutrition and health.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of linolenic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where linolenic acid is neutralized by potassium hydroxide to form the potassium salt. The reaction conditions usually involve mild temperatures and stirring to ensure complete neutralization.
Industrial Production Methods
On an industrial scale, the production of this compound involves the extraction of linolenic acid from plant oils such as flaxseed oil, followed by its neutralization with potassium hydroxide. The process includes steps like oil extraction, purification, and chemical reaction under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion under aqueous conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids like stearic acid.
Substitution: Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate or calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
科学研究应用
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its nutritional benefits.
作用机制
The mechanism of action of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cardiovascular health.
相似化合物的比较
Similar Compounds
- Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Magnesium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Uniqueness
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific interaction with potassium ions, which can influence its solubility and bioavailability compared to its sodium, calcium, and magnesium counterparts. Additionally, the potassium ion may have distinct physiological effects, particularly in maintaining electrolyte balance and supporting cardiovascular health.
属性
CAS 编号 |
38660-45-6 |
|---|---|
分子式 |
C18H29KO2 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
potassium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C18H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |
InChI 键 |
FKEDIMSDTKPZNV-IFNWOZJISA-M |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[K+] |
相关CAS编号 |
463-40-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


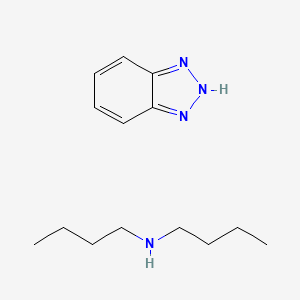
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

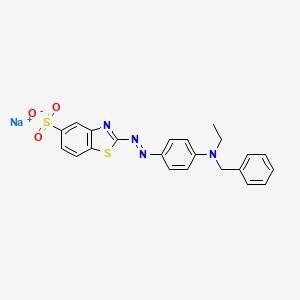
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
